molecular formula C17H24O2S B14406200 [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene CAS No. 84078-61-5

[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene

Cat. No.: B14406200
CAS No.: 84078-61-5
M. Wt: 292.4 g/mol
InChI Key: RCWJJBPAFABDLW-UHFFFAOYSA-N
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Description

[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple substituents and a benzene ring attached via an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring. The cyclohexyl ring is synthesized through a series of reactions, including alkylation and cyclization. The ethanesulfonyl group is then introduced through sulfonation reactions, and finally, the benzene ring is attached via a coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve the use of automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated and nitrated derivatives of the benzene ring.

Scientific Research Applications

[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,2-Dimethylcyclohexyl)ethanesulfonyl]benzene
  • [2-(6-Methylidenecyclohexyl)ethanesulfonyl]benzene
  • [2-(2,2-Dimethyl-6-methylcyclohexyl)ethanesulfonyl]benzene

Uniqueness

[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring with multiple substituents and a benzene ring attached via an ethanesulfonyl group makes it a versatile compound with diverse applications.

Properties

CAS No.

84078-61-5

Molecular Formula

C17H24O2S

Molecular Weight

292.4 g/mol

IUPAC Name

2-(2,2-dimethyl-6-methylidenecyclohexyl)ethylsulfonylbenzene

InChI

InChI=1S/C17H24O2S/c1-14-8-7-12-17(2,3)16(14)11-13-20(18,19)15-9-5-4-6-10-15/h4-6,9-10,16H,1,7-8,11-13H2,2-3H3

InChI Key

RCWJJBPAFABDLW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C)C1CCS(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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